molecular formula C11H14N2O4S B2957414 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide CAS No. 790271-28-2

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2957414
CAS No.: 790271-28-2
M. Wt: 270.3
InChI Key: YJBKNNLAVRDQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide (CAS 790271-28-2) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H14N2O4S and a molecular weight of 270.30 g/mol, this benzamide derivative features a pyrrolidine-1-sulfonyl functional group . The pyrrolidine ring is a saturated nitrogen heterocycle that is highly valued in medicinal chemistry for its three-dimensional (3D) coverage and ability to explore pharmacophore space due to sp3-hybridization . This scaffold is known to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity, and contributes to stereochemistry, which can be critical for binding to enantioselective protein targets . Sulfonamide compounds incorporating these structural features are investigated for their potential as potent and selective inhibitors of biological targets, with research applications in developing therapeutic agents . Researchers utilize this compound as a key building block in drug discovery projects, particularly those focused on creating new molecules with targeted biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Key Specifications: • CAS Number: 790271-28-2 • Molecular Formula: C11H14N2O4S • Molecular Weight: 270.30 g/mol • SMILES: O=C(N)C1=CC(S(=O)(N2CCCC2)=O)=CC=C1O • Purity: For specific batch purity, refer to the Certificate of Analysis (COA).

Properties

IUPAC Name

2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBKNNLAVRDQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide typically involves the reaction of 2-hydroxy-5-nitrobenzamide with pyrrolidine-1-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

  • The 2-acylamino substituent in AA analogs (e.g., compound 17) is crucial for PCAF HAT inhibition (79% activity at 100 μM) . Replacing this with a hydroxy group (as in the target compound) may reduce activity unless compensated by other substituents.

Physicochemical Properties and Substituent Effects

Property This compound AA Analogs (e.g., compound 17) Ensulizole
Solubility Moderate (pyrrolidine enhances basicity) Low (long hydrophobic chains) High (ionized sulfonic acid)
Stability Stable under neutral pH pH-sensitive (carboxylic acid) Light-sensitive
Membrane Permeability High (sulfonamide group) Low Low (ionized at physiological pH)

Key Implications :

  • The pyrrolidine sulfonyl group balances solubility and permeability, a favorable trait for drug development.

Biological Activity

2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 g/mol. It has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity.

Chemical Structure

The structure of this compound is characterized by a hydroxyl group, a sulfonyl group, and a pyrrolidine moiety attached to a benzamide framework. This unique combination of functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC11H14N2O4S
Molecular Weight270.3 g/mol
CAS Number790271-28-2

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related pyrrolidine derivatives has shown promising results against various cancer cell lines, including A549 lung adenocarcinoma cells.

In vitro studies demonstrated that these compounds can reduce cell viability significantly, suggesting their potential as chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Anticancer Efficacy

In a comparative study, several pyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results showed that certain derivatives reduced cell viability to as low as 66% compared to control groups treated with standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Compounds within this class have demonstrated effective inhibition of bacterial growth, making them candidates for further development in treating resistant infections.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against clinically significant pathogens. The results indicated that some compounds exhibited selective antimicrobial activity against multidrug-resistant strains, showcasing their potential in combating resistant infections.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group may play a critical role in inhibiting enzymes involved in cancer cell proliferation.
  • Cell Membrane Interaction : The hydrophobic regions of the molecule can interact with cellular membranes, facilitating cellular uptake and subsequent action.
  • Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant reduction in A549 cell viability; apoptosis induction observed.
Antimicrobial ActivityEffective against multidrug-resistant Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, and how do reaction parameters affect yield?

  • Answer : The synthesis typically involves sulfonylation of a hydroxybenzamide precursor using pyrrolidine sulfonyl derivatives. Critical parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of hydroxybenzamide to pyrrolidine sulfonyl chloride is recommended to minimize side reactions.
  • Temperature control : Heating at 100–150°C in aprotic solvents (e.g., DMF) for 12–24 hours ensures complete conversion .
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures improves purity. Yields ≥85% are achievable with optimized conditions .

Q. Which spectroscopic techniques are prioritized for structural validation of this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Characteristic peaks for the sulfonyl-pyrrolidine moiety (δ ~3.3 ppm for pyrrolidine protons) and benzamide carbonyl (δ ~167 ppm in ¹³C) .
  • FT-IR : Bands at ~1670 cm⁻¹ (amide C=O) and ~1370 cm⁻¹ (sulfonyl S=O) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

  • Answer :

  • Solubility screening : Test in polar (DMSO, water) and non-polar solvents (ethyl acetate) at 25°C. Use UV-Vis spectroscopy or HPLC to quantify solubility thresholds .
  • Stability studies : Monitor degradation under acidic/basic conditions (pH 2–12) and elevated temperatures (40–80°C) via periodic HPLC analysis .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic properties and solvent interactions of this compound?

  • Answer :

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare results with experimental UV-Vis spectra .
  • Solvent modeling : Use the Polarizable Continuum Model (PCM) to simulate solvation effects in protic (water) vs. aprotic (DMF) solvents, correlating with experimental solubility data .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Answer :

  • Functional group variation : Replace the pyrrolidine sulfonyl group with other heterocycles (e.g., piperidine) and assess antimicrobial activity via MIC assays .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to identify binding interactions with target proteins (e.g., bacterial enzymes) .

Q. What experimental approaches resolve contradictions between theoretical and empirical data (e.g., solubility discrepancies)?

  • Answer :

  • Data triangulation : Cross-validate computational solubility predictions (e.g., COSMO-RS) with experimental measurements in multiple solvents. Adjust force field parameters in simulations to align with observed trends .
  • Error analysis : Investigate impurities (via LC-MS) or polymorphic forms (via XRD) that may skew experimental results .

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?

  • Answer :

  • Catalyst screening : Test bases like K₂CO₃ or Et₃N to enhance sulfonylation efficiency. Evidence shows K₂CO₃ in DMF reduces byproduct formation .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What protocols ensure safe handling and waste management of this compound in laboratory settings?

  • Answer :

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis. Store waste in labeled containers for professional disposal, as sulfonamide derivatives may exhibit toxicity .
  • Neutralization : Treat acidic/basic waste with appropriate buffers before disposal to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.